molecular formula C11H14F3NO2S2 B2652755 3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide CAS No. 2415533-00-3

3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide

Cat. No. B2652755
CAS RN: 2415533-00-3
M. Wt: 313.35
InChI Key: XMDJJFLDNZPFKU-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide, also known as TTPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TTPS is a sulfonamide derivative that is widely used as a fluorescent probe and as a modulator of ion channels.

Mechanism of Action

3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide functions as a modulator of ion channels by binding to the channels and altering their function. 3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide has been shown to increase the activity of voltage-gated sodium channels and calcium channels, while decreasing the activity of potassium channels. The mechanism of action of 3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide is thought to involve the alteration of the conformation of the ion channels, leading to changes in their activity.
Biochemical and Physiological Effects:
3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. 3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide has been shown to increase the release of neurotransmitters in neurons, leading to increased synaptic transmission. 3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide has also been shown to alter the firing properties of neurons, leading to changes in neural activity. In addition, 3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide has been shown to alter the contractility of smooth muscle cells, leading to changes in vascular tone.

Advantages and Limitations for Lab Experiments

One advantage of using 3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide in scientific research is its high specificity for ion channels. 3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide selectively modulates ion channels, allowing researchers to study the function of specific channels in isolation. However, one limitation of using 3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide is its potential toxicity. 3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide has been shown to be toxic to cells at high concentrations, limiting its use in some experimental systems.

Future Directions

There are several future directions for research involving 3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide. One direction is the development of new fluorescent probes based on the 3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide scaffold. These probes could be used to study a variety of cellular processes, including intracellular signaling and protein-protein interactions. Another direction is the development of new ion channel modulators based on the 3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide scaffold. These modulators could be used to treat a variety of diseases, including epilepsy and cardiac arrhythmias. Finally, further research is needed to fully understand the mechanism of action of 3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide and its effects on cellular function.

Synthesis Methods

The synthesis of 3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide involves the reaction of 3,3,3-trifluoropropylsulfonyl chloride with 1-thiophen-3-ylcyclopropanemethanol in the presence of a base. The reaction results in the formation of 3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide as a white solid, which can be purified through recrystallization.

Scientific Research Applications

3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide has been used in various scientific research applications, including fluorescence microscopy, electrophysiology, and ion channel modulation. As a fluorescent probe, 3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide has been used to visualize intracellular calcium dynamics in live cells. 3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide has also been used to study the function of ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels.

properties

IUPAC Name

3,3,3-trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2S2/c12-11(13,14)4-6-19(16,17)15-8-10(2-3-10)9-1-5-18-7-9/h1,5,7,15H,2-4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDJJFLDNZPFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)CCC(F)(F)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-trifluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propane-1-sulfonamide

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